molecular formula C34H38FN3O2 B10873962 11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10873962
M. Wt: 539.7 g/mol
InChI Key: ZKSZHNLBXARCAH-UHFFFAOYSA-N
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Description

11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps often include:

  • Formation of the dibenzo[b,e][1,4]diazepine core through cyclization reactions.
  • Introduction of the diethylamino and fluorophenyl groups via substitution reactions.
  • Acylation to introduce the 3-methylbutanoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biological pathways.

Medicine

Pharmacologically, compounds of this class are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for manufacturing pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups, often studied for their enhanced biological activity.

    Diethylamino compounds: Molecules with diethylamino groups, known for their role in modulating pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C34H38FN3O2

Molecular Weight

539.7 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-9-(4-fluorophenyl)-5-(3-methylbutanoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38FN3O2/c1-5-37(6-2)27-17-13-24(14-18-27)34-33-29(20-25(21-31(33)39)23-11-15-26(35)16-12-23)36-28-9-7-8-10-30(28)38(34)32(40)19-22(3)4/h7-18,22,25,34,36H,5-6,19-21H2,1-4H3

InChI Key

ZKSZHNLBXARCAH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)CC(C)C

Origin of Product

United States

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